N-(2-chlorophenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide

Data Gap Procurement Caution Experimental Validation Required

Generic substitution of pyrimidine-piperazine probes often introduces unquantifiable potency shifts. This compound provides a defined 2-chlorophenyl carboxamide substitution for controlled SAR studies. • Enables reproducible kinase/GPCR scaffold profiling with a verified 95% purity base. • Serves as an immediate HPLC/LC-MS/NMR reference standard after independent identity verification. • Eliminates lead-time uncertainty - stocked for prompt global dispatch to support iterative medicinal chemistry cycles.

Molecular Formula C16H18ClN5O
Molecular Weight 331.8
CAS No. 1797288-97-1
Cat. No. B2805698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide
CAS1797288-97-1
Molecular FormulaC16H18ClN5O
Molecular Weight331.8
Structural Identifiers
SMILESCC1=CN=CN=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C16H18ClN5O/c1-12-10-18-11-19-15(12)21-6-8-22(9-7-21)16(23)20-14-5-3-2-4-13(14)17/h2-5,10-11H,6-9H2,1H3,(H,20,23)
InChIKeyTVLYHFZLXWQXBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chlorophenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide: Chemical Identity & Baseline Profile


N-(2-Chlorophenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic small molecule belonging to the piperazine-1-carboxamide class. Its structure features a piperazine ring substituted at the N1 position with a 5-methylpyrimidin-4-yl group and at the N4 carboxamide with a 2-chlorophenyl ring. Despite being listed by multiple chemical vendors, a search of PubMed, PubChem, ChEMBL, BindingDB, and patent databases (performed 2026-04-29) returned no primary research articles, patents, or authoritative database entries containing quantitative biological or physicochemical data for this specific CAS number after excluding prohibited sources [1]. The molecular formula is C16H18ClN5O (MW 331.8 g/mol).

Scaffold Context Pyrimidine-piperazine chemotype for kinase or GPCR target studies
Data Status No public quantitative data; in-house profiling required for any biological use
Procurement Role SAR probe or analytical reference standard; identity verification recommended

Why Generic Substitution Fails: Data Gaps & Structural Uniqueness


In the absence of publicly available quantitative comparator data for CAS 1797288-97-1, no evidence-based claim about functional differentiation can be made. However, the compound's specific substitution pattern—a 2-chlorophenyl carboxamide combined with a 5-methylpyrimidin-4-yl piperazine—is distinct from close analogs identified in the literature, such as the N-phenyl analog (CAS not assigned) and the N-cyclopentyl analog (CAS not assigned) . In related pyrimidine-piperazine series, even minor changes to the N-aryl carboxamide substituent have been shown to profoundly alter ERK2 binding affinity (e.g., IC50 shifts from 1.90 nM to 252 nM across analogs) [1]. Until confirmatory data for this specific compound are published, generic substitution carries an unquantifiable risk of altered potency, selectivity, and off-target profile.

Structural uniqueness 2-chlorophenyl carboxamide substitution creates a distinct steric and electronic environment vs. known analogs
Class-level sensitivity Related pyrimidine-piperazine analogs show >100-fold shifts in reported binding affinity with minor N-aryl modifications
Unquantifiable interchangeability Absence of public comparator data prevents assessment of functional equivalence or substitution risk

Quantitative Differentiation Evidence Summary


Absence of Public Quantitative Data for CAS 1797288-97-1

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, and Google Patents (April 29, 2026) returned zero primary research articles, patents, or authoritative database records containing quantitative activity, selectivity, pharmacokinetic, or physicochemical data for N-(2-chlorophenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide [1]. No IC50, EC50, Ki, Kd, logP, solubility, or in vivo efficacy values are available in the public domain from admissible sources. Therefore, no differential evidence can be constructed against any comparator.

Data Availability
Data to verify
No public quantitative data identified for this specific CAS number across PubMed, ChEMBL, BindingDB, PubChem, or patent databases
Evidence-based procurement is not currently supported; all biological profiling must be conducted in-house
Systematic search performed April 2026; no IC50, EC50, Ki, logP, or solubility values available from admissible sources
Data Gap Procurement Caution Experimental Validation Required

Prudent Application Scenarios Given Data Limitations


Internal SAR Exploration in Pyrimidine-Piperazine Programs

The compound may serve as a SAR probe in medicinal chemistry campaigns targeting kinases (e.g., ERK1/2) or GPCRs that are known to be modulated by pyrimidine-piperazine scaffolds [1]. Its 2-chlorophenyl carboxamide group introduces a distinct steric and electronic environment compared to the unsubstituted phenyl or cyclopentyl analogs. However, all biological testing must be conducted in-house; no public data exist to guide expected potency or selectivity.

Negative Control for Validated Pyrimidine-Piperazine Hits

If in-house profiling reveals that the 2-chlorophenyl substitution ablates activity at a target where the N-phenyl analog is active, this compound could be repurposed as a negative control. This application is contingent on experimental confirmation and cannot be assumed a priori.

Reference Standard for Analytical Method Development

The compound can serve as a reference standard for HPLC, LC-MS, or NMR method development in laboratories studying the pyrimidine-piperazine chemical space, provided its identity and purity are independently verified by the purchaser.

Application
Selection Property
Validation Focus
Internal SAR exploration
Structural novelty review
In-house target profiling against kinase or GPCR panels
Negative control development
Inactive-analog confirmation
Activity ablation verification vs. active pyrimidine-piperazine hits
Analytical reference standard
Identity and purity verification
Analytical method qualification for the pyrimidine-piperazine chemical space
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